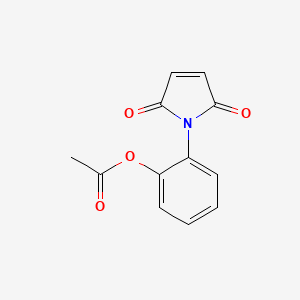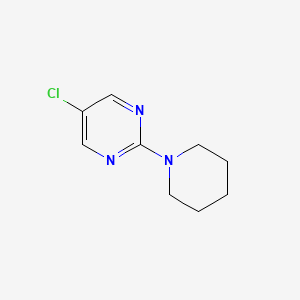![molecular formula C12H18ClN3O2 B2930513 2-Chloro-N-[(2R,3R)-2-(1-methylimidazol-2-yl)oxan-3-yl]propanamide CAS No. 2411184-09-1](/img/structure/B2930513.png)
2-Chloro-N-[(2R,3R)-2-(1-methylimidazol-2-yl)oxan-3-yl]propanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Chloro-N-[(2R,3R)-2-(1-methylimidazol-2-yl)oxan-3-yl]propanamide, also known as Cl-IMI, is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is a derivative of imidazole, which is a heterocyclic organic compound that is widely used in various fields of chemistry and biology. Cl-IMI has been shown to exhibit a wide range of biochemical and physiological effects, making it a promising candidate for further investigation.
Wirkmechanismus
The mechanism of action of 2-Chloro-N-[(2R,3R)-2-(1-methylimidazol-2-yl)oxan-3-yl]propanamide is not fully understood, but it is thought to involve the modulation of various signaling pathways in cells. This compound has been shown to activate the Nrf2/ARE pathway, which is involved in the regulation of oxidative stress and inflammation. It has also been shown to inhibit the NF-κB pathway, which is involved in the regulation of inflammation and cell survival.
Biochemical and Physiological Effects
This compound has been shown to exhibit a wide range of biochemical and physiological effects. Some of the key effects include:
1. Antioxidant activity: this compound has been shown to scavenge free radicals and protect against oxidative stress.
2. Anti-inflammatory activity: this compound has been shown to inhibit the production of pro-inflammatory cytokines and reduce inflammation.
3. Neuroprotective activity: this compound has been shown to protect against neuronal damage caused by oxidative stress.
4. Anticancer activity: this compound has been shown to inhibit the growth of cancer cells in vitro.
Vorteile Und Einschränkungen Für Laborexperimente
2-Chloro-N-[(2R,3R)-2-(1-methylimidazol-2-yl)oxan-3-yl]propanamide has several advantages for lab experiments, including:
1. High purity: The synthesis method for this compound has been optimized to produce high yields of this compound with good purity.
2. Wide range of effects: this compound has been shown to exhibit a wide range of biochemical and physiological effects, making it a versatile compound for lab experiments.
3. Potential therapeutic applications: this compound has potential therapeutic applications in the treatment of various diseases, making it a promising candidate for further investigation.
However, there are also some limitations to using this compound in lab experiments, including:
1. Limited research: Although this compound has been extensively studied, there is still much to learn about its mechanism of action and potential applications.
2. Cost: this compound may be relatively expensive to synthesize, which could limit its use in some lab experiments.
3. Safety concerns: As with any chemical compound, there may be safety concerns associated with the use of this compound in lab experiments.
Zukünftige Richtungen
There are many potential future directions for research on 2-Chloro-N-[(2R,3R)-2-(1-methylimidazol-2-yl)oxan-3-yl]propanamide, including:
1. Further investigation of its mechanism of action: More research is needed to fully understand how this compound modulates various signaling pathways in cells.
2. Development of therapeutic applications: this compound has potential therapeutic applications in the treatment of various diseases, and further research could lead to the development of new drugs.
3. Investigation of its effects on different cell types: this compound has been primarily studied in neuronal cells and cancer cells, but it may have effects on other cell types as well.
4. Optimization of synthesis methods: Further optimization of the synthesis method for this compound could lead to higher yields and lower costs.
5. Investigation of its potential side effects: More research is needed to fully understand the safety profile of this compound and its potential side effects.
Synthesemethoden
The synthesis of 2-Chloro-N-[(2R,3R)-2-(1-methylimidazol-2-yl)oxan-3-yl]propanamide involves the reaction of 1-methylimidazole with 2,3-epoxypropanol in the presence of hydrochloric acid. The resulting product is then treated with acetic anhydride to yield this compound. This synthesis method has been optimized to produce high yields of this compound with good purity.
Wissenschaftliche Forschungsanwendungen
2-Chloro-N-[(2R,3R)-2-(1-methylimidazol-2-yl)oxan-3-yl]propanamide has been widely studied for its potential applications in scientific research. It has been shown to exhibit a wide range of biochemical and physiological effects, making it a promising candidate for further investigation. Some of the key areas of research where this compound has been studied include:
1. Neuroprotection: this compound has been shown to protect against neuronal damage caused by oxidative stress, making it a potential candidate for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
2. Anticancer activity: this compound has been shown to inhibit the growth of cancer cells in vitro, making it a potential candidate for the development of anticancer drugs.
3. Anti-inflammatory activity: this compound has been shown to exhibit anti-inflammatory activity, making it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis.
Eigenschaften
IUPAC Name |
2-chloro-N-[(2R,3R)-2-(1-methylimidazol-2-yl)oxan-3-yl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18ClN3O2/c1-8(13)12(17)15-9-4-3-7-18-10(9)11-14-5-6-16(11)2/h5-6,8-10H,3-4,7H2,1-2H3,(H,15,17)/t8?,9-,10-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XFOVUSAVDOQURQ-VXRWAFEHSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1CCCOC1C2=NC=CN2C)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C(=O)N[C@@H]1CCCO[C@H]1C2=NC=CN2C)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(1-methyl-5-oxopyrrolidin-3-yl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2930435.png)
![1-((3-Fluorophenyl)(6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)methyl)piperidine-4-carboxamide](/img/structure/B2930436.png)

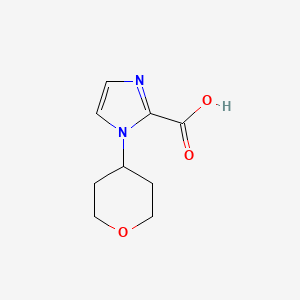
![N-[4-(2,6-dimethylmorpholin-4-yl)phenyl]-2,6-dinitroaniline](/img/structure/B2930440.png)
![2'-((4,5,6,7-Tetrahydrobenzo[d]thiazol-2-yl)carbamoyl)-[1,1'-biphenyl]-2-carboxylic acid](/img/structure/B2930441.png)
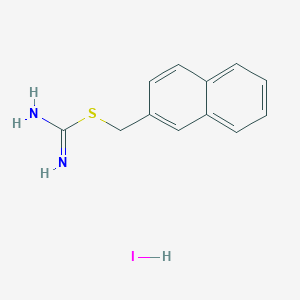
![Tert-butyl N-[1-(2-aminoethyl)cyclobutyl]carbamate;hydrochloride](/img/structure/B2930443.png)

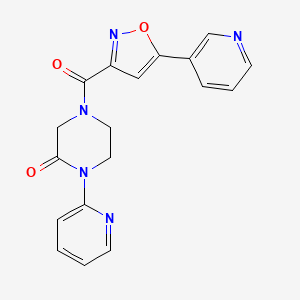
![2-(ethylthio)-N-(3-methoxyphenyl)-3-phenyl-1,4,8-triazaspiro[4.5]deca-1,3-diene-8-carboxamide](/img/structure/B2930448.png)
